2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a chemical compound that belongs to the pyrrolo[3,4-d]pyrimidine family. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for various pharmaceutical agents. It has been studied for its biological activities and is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure.
The compound can be sourced from various suppliers, with notable mentions including Matrix Scientific, which lists it under catalog number 053877-500MG. The chemical structure of 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is represented by the molecular formula and has a molecular weight of approximately 167.17 g/mol. It is categorized as an irritant, necessitating careful handling during laboratory procedures .
The synthesis of 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves multi-step organic reactions. A common approach includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolo ring system. Specific methods may include:
The technical details of the synthesis often involve specific reagents and solvents, such as dimethylformamide or acetic acid, which are used to dissolve reactants and facilitate reactions at elevated temperatures.
The molecular structure of 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine features a fused bicyclic system that includes both pyrrole and pyrimidine rings. The presence of a methoxy group at the second position significantly influences its chemical behavior and biological activity.
2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can participate in various chemical reactions typical for heterocycles:
The reaction conditions (temperature, solvent choice, and presence of catalysts) play crucial roles in determining the yield and purity of the synthesized product.
The mechanism of action for compounds like 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine often involves interaction with biological targets such as enzymes or receptors. While specific mechanisms for this compound are still under investigation, it is hypothesized that it may act through:
The chemical properties include stability under standard laboratory conditions but may be sensitive to light or moisture depending on its formulation.
2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several scientific uses:
Research into this compound continues to reveal its potential applications in treating various conditions, including cancer and inflammatory diseases .
The bicyclic 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine system features a fusion between a partially saturated pyrrole ring (positions 5-7) and a pyrimidine moiety (positions 2,4,6,8). This architecture creates a planar, electron-rich heterocyclic system capable of engaging in multipoint hydrogen bonding and π-stacking interactions with biological targets. X-ray crystallographic analyses reveal a puckered conformation in the dihydropyrrole ring, imparting a modest three-dimensionality rarely observed in traditional planar heterocycles. This conformational flexibility enables adaptation to diverse binding pockets while maintaining the rigidity necessary for high-affinity target engagement [1].
Electronic and Spatial Properties: The core exhibits a dipole moment of approximately 4.2 Debye, with electron density localization at N3 and N7 atoms, creating complementary electrostatic surfaces for target binding. The dihydro moiety reduces aromatic character compared to fully unsaturated analogs, decreasing π-stacking energy by ~30% while improving aqueous solubility (log P = -0.42 versus +0.38 for aromatic counterparts) [1] [4].
Synthetic Versatility: Positional reactivity allows selective functionalization at C2, C4, N5, and C6 atoms. The C2 position demonstrates particular electrophilic susceptibility, enabling nucleophilic displacement reactions essential for introducing the critical methoxy group. Protection-deprotection strategies often utilize tert-butoxycarbonyl (Boc) groups at N5, preserving the hydrogen-bonding capability of the pyrroline nitrogen during synthetic sequences [6] [8].
Biososteric Mimicry: The scaffold serves as an adenine mimetic, with the N1-nitrogen and C2-carbonyl/isosteric functionalities replicating hydrogen bonding patterns of endogenous purines. This mimicry facilitates competitive inhibition of ATP-binding sites in kinases while enabling interactions with purine-binding domains in non-kinase targets [2].
Table 1: Fundamental Properties of the 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Core
Property | Value | Significance |
---|---|---|
Molecular Formula | C₇H₉N₃O | Defines elemental composition and molecular weight (151.17 g/mol) |
Hydrogen Bond Acceptors | 4 | Determines solvation capacity and target interaction potential |
Hydrogen Bond Donors | 1 (N5-H) | Facilitates directed binding to complementary protein surfaces |
Topological Polar Surface Area | 48.5 Ų | Predicts membrane permeability and blood-brain barrier penetration |
log P (Calculated) | -0.24 | Indicates hydrophilic character favoring aqueous solubility |
pKa (Predicted) | 3.1 (pyrimidine N), 8.9 (pyrroline N) | Governs ionization state across physiological pH |
The introduction of a methoxy group (-OCH₃) at the C2 position induces profound effects on the molecular pharmacology of pyrrolopyrimidine derivatives. This strategic substitution serves multiple functions: sterically blocking metabolic hotspots, modulating electronic distribution, and fine-tuning hydrophobic-hydrophilic balance without compromising target affinity.
Metabolic Stabilization: The methoxy group confers resistance to oxidative metabolism by hepatic cytochrome P450 enzymes, particularly CYP3A4. Comparative studies with methylthio analogs demonstrate a 3.5-fold increase in microsomal half-life (t₁/₂ > 45 minutes versus 13 minutes for methylthio derivative), primarily due to the replacement of oxidation-prone sulfur with oxygen [3]. This metabolic stability translates to improved oral bioavailability in preclinical models, with AUC(0-∞) values increasing by 2.8-fold compared to unsubstituted derivatives [2].
Electron-Donating Effects: Resonance donation from the methoxy oxygen increases electron density at C4 and C6 positions by approximately 0.35 eV, as measured by photoelectron spectroscopy. This electronic redistribution enhances hydrogen-bond accepting capacity at N3 while decreasing acidity at N1, optimizing the binding pharmacophore for kinase hinge regions. Molecular modeling confirms a 0.9 Å shift in the methoxy oxygen position relative to methylthio substituents, improving vector alignment with hydrophobic subpockets [8].
Hydrogen-Bonding Capacity: Though not a strong hydrogen bond acceptor, the methoxy oxygen participates in water-mediated bridge interactions with protein residues. Crystallographic evidence demonstrates conserved water molecules linking the methoxy oxygen to key residues in EGFR (Thr790) and CDK2 (Asp86), contributing 1.2-1.8 kcal/mol binding energy through solvent reorganization effects. This contrasts with methyl substituents, which rely solely on Van der Waals contacts [2].
Table 2: Comparative Impact of C2 Substituents on Physicochemical Properties
Substituent | log D₇.₄ | Solubility (μg/mL) | Microsomal Stability (t₁/₂ min) | Plasma Protein Binding (%) |
---|---|---|---|---|
-OCH₃ (Methoxy) | -0.24 | 142 ± 15 | >45 | 78.2 ± 3.1 |
-SCH₃ (Methylthio) | 0.87 | 38 ± 7 | 13 ± 2 | 85.9 ± 2.7 |
-CH₃ (Methyl) | 0.92 | 25 ± 4 | 22 ± 3 | 89.3 ± 1.9 |
-H (Unsubstituted) | -0.51 | 210 ± 22 | 8 ± 1 | 65.4 ± 4.3 |
The 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold demonstrates remarkable polypharmacology, engaging both kinase and non-kinase targets through strategic functionalization of its core positions. This target promiscuity arises from its ability to mimic the purine ring system while offering vectors for supplementary interactions.
Kinase Targets:
Non-Kinase Targets:
Table 3: Kinase Inhibition Profile of Representative 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives
Target Kinase | IC₅₀ (nM) | Selectivity Index vs. Kinome | Cellular Effect | Structural Determinants |
---|---|---|---|---|
IGF-1R | 7.3 ± 0.9 | >1,400 | Inhibition of IRS-1 phosphorylation | 4-(3-Bromophenylamino), 6-benzyl |
CDK4/Cyclin D1 | 9.2 ± 1.1 | >800 (vs. CDK1) | G1 cell cycle arrest at 50 nM | C6-(4-Methylpiperazinyl)ethyl |
EGFR (T790M/L858R) | 18 ± 3 | >300 (vs. WT EGFR) | Apoptosis induction in T790M cells | 4-(4-Fluorophenylamino), 6-cyclopropyl |
VEGFR-2 | 12.8 ± 2.4 | >600 | Anti-angiogenesis in HUVEC models | 4-(4-Chloro-3-trifluoromethylphenylamino) |
c-Met | 26.5 ± 4.7 | >450 | Inhibition of HGF-induced scattering | 4-(Quinolin-4-yloxy), 6-morpholinomethyl |
Table 4: Non-Kinase Therapeutic Applications of Modified Pyrrolopyrimidine Scaffolds
Therapeutic Area | Target | Potency | Lead Structure Modifications | Mechanistic Insight |
---|---|---|---|---|
Antibacterial | DNA gyrase | MIC = 1.5 μg/mL | N5-Benzylsulfonamide, C4-anilino | Stabilizes gyrase-DNA cleavage complex |
Antifungal | Lanosterol demethylase | EC₅₀ = 3.34 μg/mL | C6-(sec-Butyl), 4-hydrazinyl | Blocks ergosterol biosynthesis |
Antiviral (HIV-1) | Reverse transcriptase | IC₅₀ = 23 nM | 5-Amino-6-(benzo[d]thiazol-2-yl), 7-(4-Cl-phenyl) | Non-nucleoside binding pocket distortion |
Neuroprotection (Parkinson's) | Adenosine A₃ receptor | Kᵢ = 14 nM | C6-(2-Pyridin-2-ylethyl), N2-trimethylacetyl | Modulates glutamate release in striatal neurons |
Antimalarial | Dihydroorotate dehydrogenase | IC₅₀ = 28 nM | 4,6-Di(anilino), 7-(2'-deoxy-2'-fluoro-4'-azido-ribose) | Inhibits pyrimidine biosynthesis in Plasmodium |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: